(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
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Overview
Description
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H15NO · HCl and a molecular weight of 177.67 g/mol . It is a bicyclic amine derivative, often used in various research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the desired position on the bicyclic structure.
Hydroxylation: Addition of a hydroxyl group to form the methanol derivative.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Oxidation-Reduction Reactions: To achieve the desired hydroxylation.
Crystallization: To obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **(3-Aminobicyclo[2.2.1]heptane-2-yl)methanol
- **(3-Aminobicyclo[2.2.1]hept-2-yl)ethanol
Uniqueness
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1260666-93-0 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChI Key |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Origin of Product |
United States |
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